

# The Petrogenesis of Staurolite in Pelitic Schists: A Technical Guide

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## Compound of Interest

Compound Name: **Staurolite**

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This technical guide provides a comprehensive overview of the geological occurrence, stability, and petrological significance of **staurolite** in pelitic schists. It is intended for a scientific audience, offering in-depth quantitative data, detailed experimental protocols, and visual representations of key metamorphic processes.

## Introduction to Staurolite

**Staurolite** is a nesosilicate mineral with the generalized chemical formula  $(\text{Fe},\text{Mg})_2\text{Al}_9\text{Si}_4\text{O}_{23}(\text{OH})$ .<sup>[1]</sup> It is a key index mineral in metamorphic petrology, indicative of medium-grade metamorphism of aluminous sedimentary rocks, known as pelites. Its presence, often as conspicuous prismatic and sometimes twinned crystals forming cross-like shapes, provides valuable constraints on the pressure-temperature (P-T) conditions of metamorphism.<sup>[1][2]</sup> **Staurolite** typically crystallizes in the monoclinic system and is commonly found in association with other metamorphic minerals such as garnet, muscovite, biotite, and kyanite.<sup>[1][3]</sup>

The formation and breakdown of **staurolite** are governed by a series of temperature, pressure, and bulk rock composition-dependent reactions. Understanding these reactions is crucial for interpreting the tectonic and thermal history of mountain belts and other metamorphic terranes.

# Physicochemical Properties and Mineral Assemblages

**Staurolite**'s stability is largely dependent on the bulk composition of the protolith, particularly a high  $\text{Al}_2\text{O}_3$  and  $\text{FeO}$  content and low  $\text{K}_2\text{O}$ .<sup>[4][5]</sup> It is a ferromagnesian aluminosilicate and its structure consists of layers of  $\text{Al}_2\text{SiO}_5$  (similar to kyanite) alternating with layers of  $(\text{Fe},\text{Mg})_2(\text{Al},\text{Fe}^{3+})_7\text{O}_6(\text{OH})_2$ .<sup>[2][6]</sup>

## Typical Mineral Assemblages

**Staurolite**-bearing pelitic schists are characterized by specific mineral assemblages that evolve with increasing metamorphic grade. A common assemblage in the **stauroite** zone of Barrovian-type metamorphism includes:

- **Staurolite**
- Garnet (almandine-rich)
- Muscovite
- Biotite
- Quartz
- Plagioclase
- Kyanite (in some instances)<sup>[1][2][5]</sup>

## Chemical Composition of Staurolite

The chemical composition of **stauroite** can vary, with magnesium, zinc, and manganese substituting for iron in the crystal lattice.<sup>[3]</sup> The iron content is a significant factor, with Fe-rich **stauroite** being common in many pelitic schists.

Oxide	Weight Percent (wt.%) Range
FeO	9.22 - 14.97
MgO	0.71 - 2.42
ZnO	up to 3.70
TiO <sub>2</sub>	up to 0.81

Table 1: Representative Chemical Composition

Range of Fe-rich Staurolite in Pelitic Schists.

Data compiled from studies of the Silgará

Formation.[\[4\]](#)

## Pressure-Temperature Stability of Staurolite

The stability field of **staurolite** has been constrained by numerous experimental studies and thermodynamic modeling. These investigations provide the quantitative P-T data essential for geothermobarometry.

### Staurolite-In Reactions

The first appearance of **staurolite** (the "staurolite-in" isograd) in pelitic schists is typically marked by the breakdown of lower-grade minerals such as chlorite and chloritoid. Key reactions include:

- Chlorite + Muscovite → **Staurolite** + Biotite + Quartz + H<sub>2</sub>O[\[7\]](#)
- Garnet + Chlorite + Muscovite → **Staurolite** + Biotite + Quartz + H<sub>2</sub>O[\[8\]](#)
- Chloritoid + Kyanite → **Staurolite** + Chlorite (+ Quartz + H<sub>2</sub>O)[\[9\]](#)

These reactions generally occur in the temperature range of 500-575°C.[\[1\]](#)[\[10\]](#)

### Staurolite-Out Reactions

With increasing metamorphic grade, **staurolite** breaks down to form higher-grade minerals like sillimanite or kyanite and garnet. A critical reaction for the disappearance of **staurolite** is:

- **Staurolite** + Muscovite + Quartz  $\rightarrow$  Garnet +  $\text{Al}_2\text{SiO}_5$  (Sillimanite/Kyanite) + Biotite +  $\text{H}_2\text{O}$ [\[2\]](#)  
[\[11\]](#)

The upper thermal stability of Fe-**stauro**lite in the presence of quartz is experimentally determined to be around 675-700°C.[\[3\]](#)

## Quantitative P-T Stability Data

The following table summarizes experimentally and theoretically determined pressure-temperature conditions for **stauro**lite stability and related reactions.

Reaction/Assemblage	Pressure (kbar)	Temperature (°C)	Metamorphic Facies/Type	Reference
"Staurolite-in" isograd	-	500 - 575	Amphibolite (Buchan/Barrovia n)	[1][10]
Staurolite + Cordierite	2 - 6	500 - 700	Amphibolite (Buchan-type)	[1][10]
Staurolite + Kyanite	> 4.5	~540	Amphibolite (Barrovian)	[12]
Garnet + Staurolite + Chloritoid	~3 - 4	~580	Amphibolite (HT/LP)	[13][14]
Fe-Staurolite + Quartz breakdown	3.25	643 - 658	Upper Amphibolite	[15]
Fe-Staurolite + Quartz breakdown	5.0	673 - 688	Upper Amphibolite	[15]
Staurolite + Muscovite + Quartz breakdown	> 6.5	> 630	Upper Amphibolite	[16]

Table 2:  
 Summary of  
 Pressure-  
 Temperature  
 Conditions for  
 Staurolite  
 Stability.

## Experimental Protocols

The quantitative data presented in this guide are derived from experimental studies that simulate metamorphic conditions in a laboratory setting. Below are detailed methodologies for key experimental and analytical techniques.

## High-Pressure Experimental Synthesis (Piston-Cylinder Apparatus)

Piston-cylinder experiments are crucial for determining the stability fields of minerals at high pressures and temperatures.

- **Apparatus:** A solid-media piston-cylinder apparatus is used to generate pressures ranging from 0.5 to 6 GPa (5 to 60 kbar).[\[17\]](#)
- **Sample Preparation:** Starting materials can be synthetic mineral mixes or natural rock powders.[\[18\]](#) The sample is loaded into a precious metal capsule (e.g., platinum) to prevent contamination and reaction with the pressure medium.[\[18\]](#)[\[19\]](#)
- **Pressure Assembly:** The capsule is placed within a pressure assembly, often made of materials like salt (NaCl) or talc, which act as the pressure medium.[\[17\]](#)[\[18\]](#) This assembly is then placed inside a graphite furnace for heating.[\[18\]](#)
- **Experimental Procedure:**
  - The assembly is placed in the cylindrical opening of the pressure vessel.
  - A piston advances, pressurizing the assembly. A two-stage compression method may be used, where an initial pressure is applied, followed by heating, and then the final pressure is achieved to account for thermal expansion.[\[19\]](#)
  - The sample is heated by passing an electric current through the graphite furnace. Temperatures are monitored and controlled using a thermocouple.
  - The experiment is held at the desired P-T conditions for a duration sufficient to approach equilibrium (can range from hours to many days).[\[19\]](#)
  - At the end of the experiment, the sample is quenched rapidly by turning off the power to the furnace, preserving the high-pressure mineral assemblage for analysis.[\[19\]](#)

## Mineralogical and Chemical Analysis

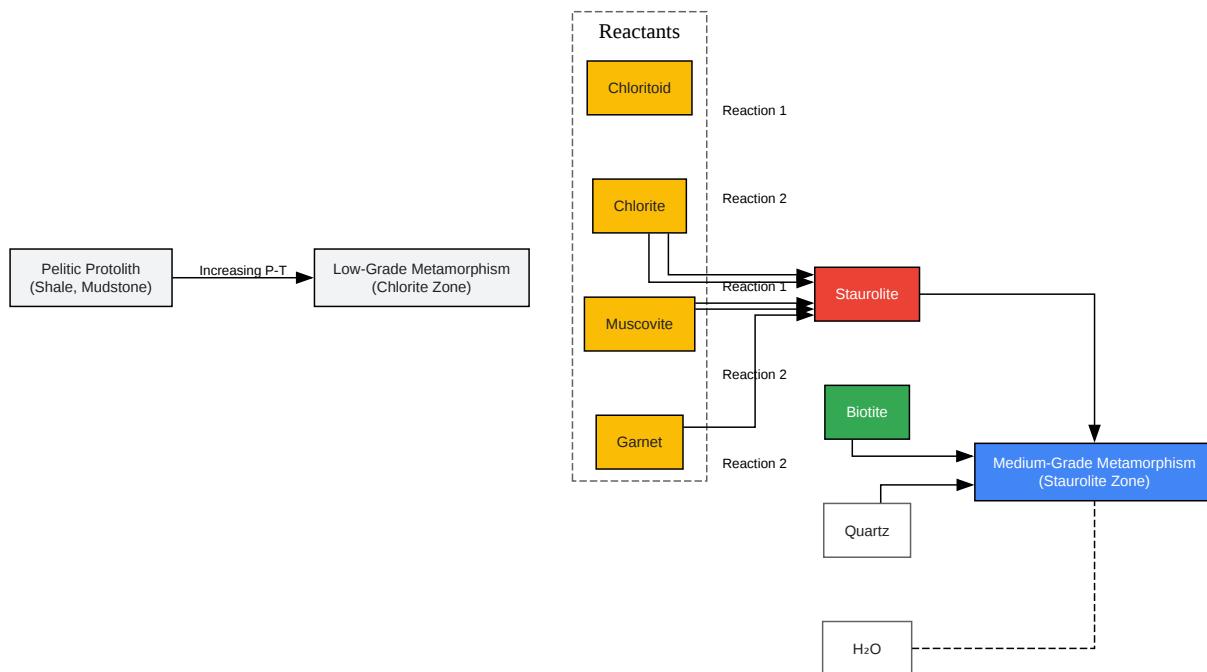
The products of experimental runs and natural rock samples are analyzed using various techniques to identify mineral phases and determine their chemical compositions.

- Sample Preparation for Microanalysis:
  - Rock samples are cut into thin sections (typically 30 µm thick) or mineral grains are mounted in epoxy.
  - The surface is meticulously polished to be flat and free of scratches, which is critical for accurate quantitative analysis.[20][21]
  - For electron beam techniques, the samples, being electrical insulators, are coated with a thin film of a conductive material, most commonly carbon.[20][22]
- X-Ray Diffraction (XRD):
  - Purpose: Used for the identification of mineral phases.
  - Methodology: A powdered sample is irradiated with X-rays. The interaction with the crystal lattice produces a diffraction pattern unique to each mineral, acting as a "fingerprint." [23] In pelitic rocks, XRD can be used to track the transformation of clay minerals like illite to muscovite with increasing metamorphic grade.[24]
- Electron Probe Microanalysis (EPMA):
  - Purpose: To obtain precise, quantitative chemical compositions of minerals at a microscopic scale.[20]
  - Methodology: A focused beam of electrons is directed at a specific point on the polished sample surface. This causes the atoms at that point to emit characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers (WDS) to determine the elemental composition.[20]
- Scanning Electron Microscopy (SEM):

- Purpose: Provides high-resolution imaging of mineral textures and can be combined with Energy Dispersive X-ray Spectroscopy (EDS) for qualitative to semi-quantitative chemical analysis and elemental mapping.[25]

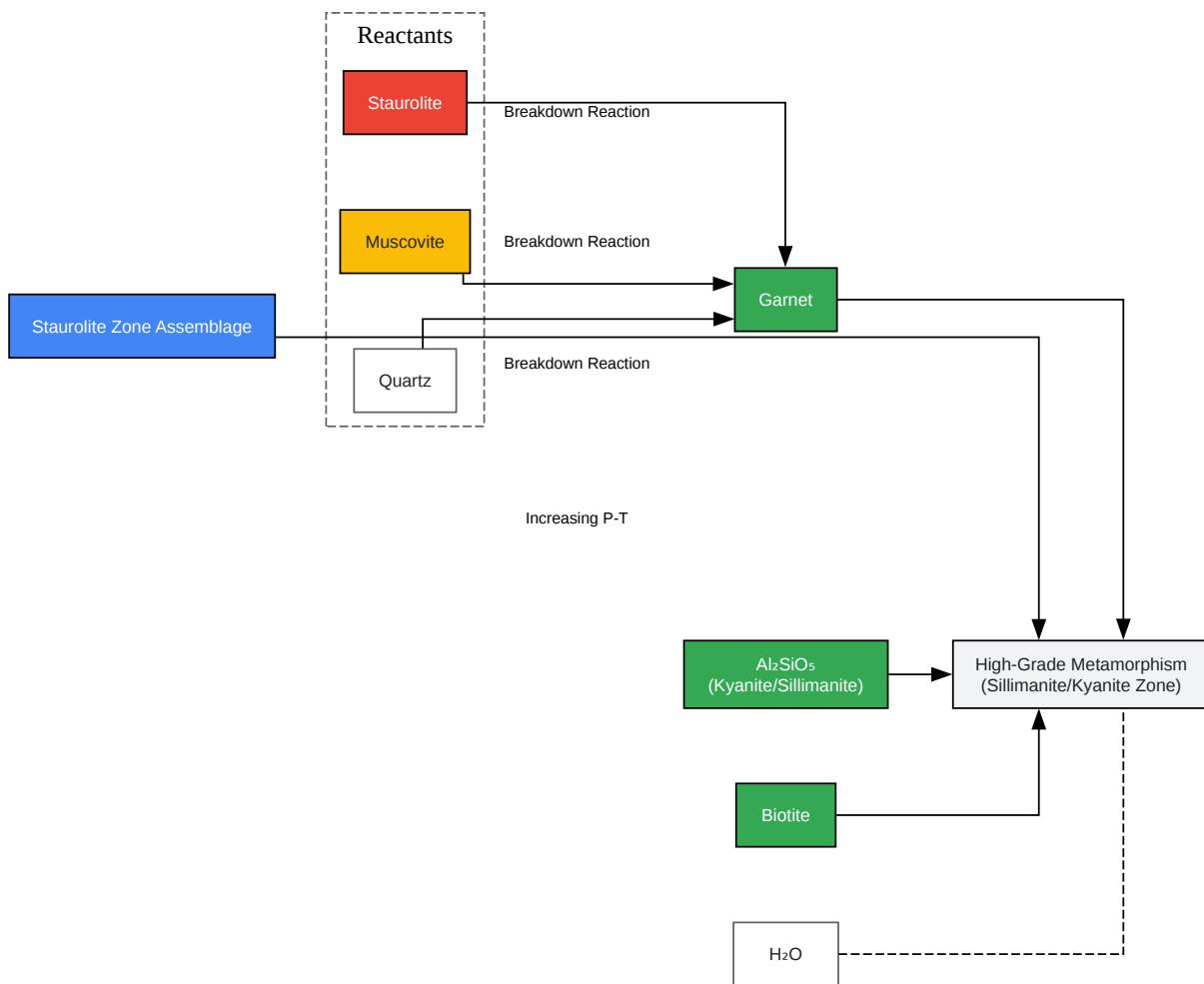
## Metamorphic Pathways and Logical Relationships

The formation and breakdown of **staurolite** in pelitic schists can be visualized as a series of reactions along a pressure-temperature path. The following diagrams, generated using the DOT language, illustrate these key relationships.



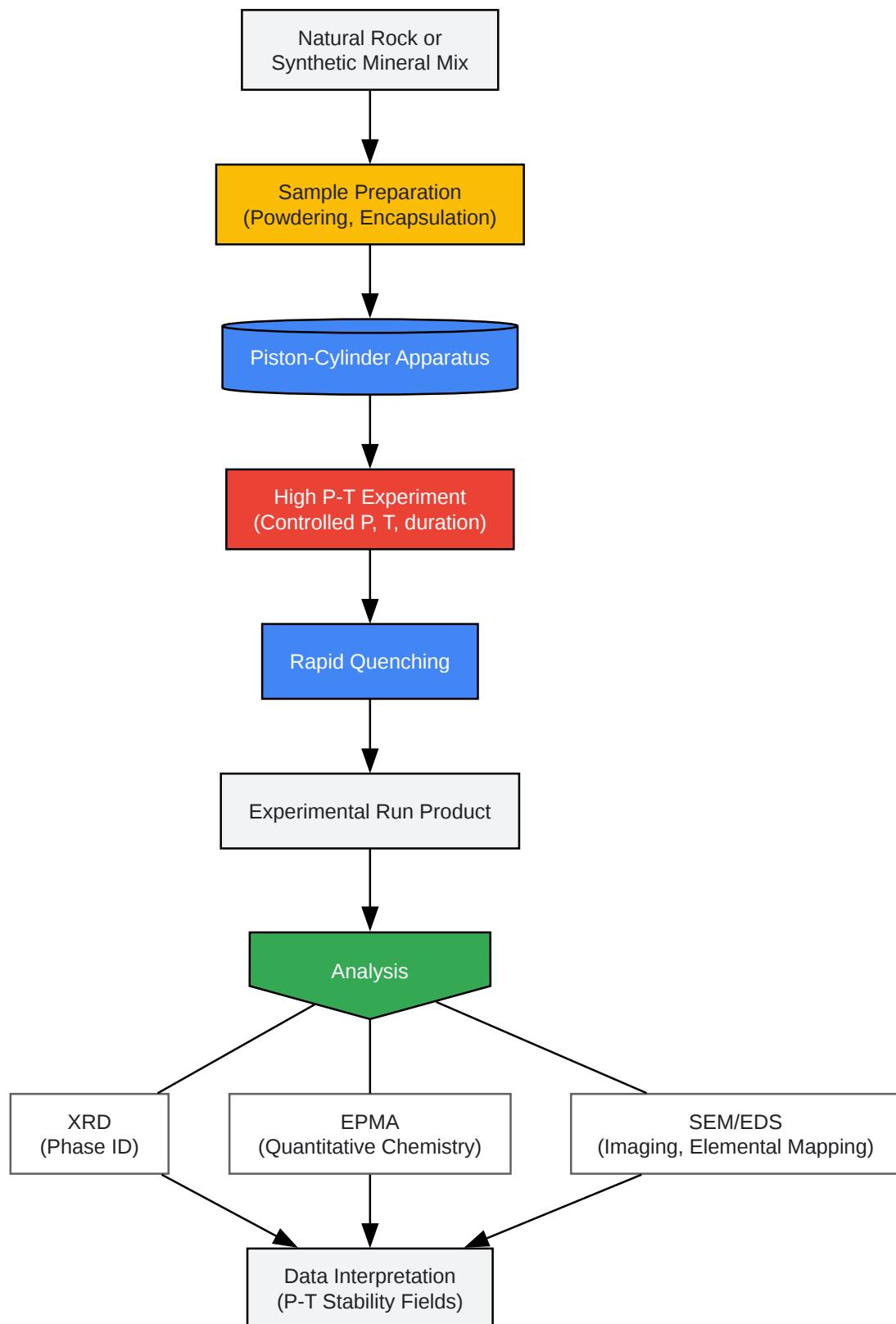
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## Staurolite Formation Pathways



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## Staurolite Breakdown Pathway

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- To cite this document: BenchChem. [The Petrogenesis of Staurolite in Pelitic Schists: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076914#occurrence-of-staurolite-in-pelitic-schists]

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